BenchChemオンラインストアへようこそ!

5-Oxocyclopent-1-ene-1-heptanoic acid

Platelet aggregation inhibition in vivo thrombosis model cardiovascular pharmacology

5-Oxocyclopent-1-ene-1-heptanoic acid (also referred to as AY-16,804 or AY-16804) is a C12 cyclopentenone fatty acid bearing a reactive α,β-unsaturated ketone and a terminal carboxylic acid. Its molecular formula is C12H18O3 (MW 210.27 g/mol).

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 5239-43-0
Cat. No. B1204540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxocyclopent-1-ene-1-heptanoic acid
CAS5239-43-0
SynonymsAY 16804
AY-16,804
AY-16804
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1CC(=O)C(=C1)CCCCCCC(=O)O
InChIInChI=1S/C12H18O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h7H,1-6,8-9H2,(H,14,15)
InChIKeyLBOKTHVXIPFAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxocyclopent-1-ene-1-heptanoic Acid (CAS 5239-43-0) – Procurement-Relevant Identity and Baseline Characteristics


5-Oxocyclopent-1-ene-1-heptanoic acid (also referred to as AY-16,804 or AY-16804) is a C12 cyclopentenone fatty acid bearing a reactive α,β-unsaturated ketone and a terminal carboxylic acid. Its molecular formula is C12H18O3 (MW 210.27 g/mol) . The compound has been studied as an inhibitor of platelet aggregation and serves as a key synthon in the preparation of cyclopentenone prostaglandin analogs, as documented in patent literature [1].

Why 5-Oxocyclopent-1-ene-1-heptanoic Acid Cannot Be Freely Substituted with In-Class Analogs


Although structurally related cyclopentenone heptanoic acid derivatives share the same core scaffold, minor modifications at the 2-position or esterification of the terminal carboxyl group produce large shifts in bioactivity profiles, physicochemical properties, and synthetic utility. For instance, 5-oxocyclopent-1-ene-1-heptanoic acid (AY-16,804) demonstrated in vivo antiplatelet efficacy comparable to sulfinpyrazone, whereas the methyl ester analog is primarily employed as a prostaglandin synthon with no reported direct antiplatelet data . Similarly, the 2-hydroxy congener serves as a misoprostol impurity intermediate and has not been evaluated in platelet aggregation assays [1]. These divergent functional profiles demonstrate that the exact substitution pattern—not merely the cyclopentenone-heptanoic acid backbone—determines the research or industrial fitness of the compound.

Head-to-Head Quantitative Evidence That Differentiates 5-Oxocyclopent-1-ene-1-heptanoic Acid for Procurement Decisions


In Vivo Antiplatelet Activity: Direct Comparison with Sulfinpyrazone and Dipyridamole in the Rat Filter-Loop Model

In the only published head-to-head comparison, 5-oxocyclopent-1-ene-1-heptanoic acid (AY-16,804) was evaluated alongside three reference antiplatelet agents in a rat filter-loop assay (in vivo) and the Born optical-density method (in vitro). AY-16,804 exhibited platelet aggregation inhibitory activity in both models comparable to sulfinpyrazone. In stark contrast, dipyridamole failed to inhibit aggregation in vivo under identical conditions, despite being a clinically used antiplatelet drug. Prostaglandin E1 was the most potent agent across both assays, serving as a positive control . This binary outcome—active in vivo vs. inactive for dipyridamole—constitutes a functionally decisive differentiator for researchers selecting a small-molecule antiplatelet probe with in vivo translatability.

Platelet aggregation inhibition in vivo thrombosis model cardiovascular pharmacology

Lipophilicity Differentiation: LogP 2.44 vs. Methyl Ester Analog LogP 2.74

The octanol-water partition coefficient (LogP) is a critical determinant of membrane permeability and formulation behavior. The free acid form (target compound) exhibits a calculated LogP of 2.44 [1], whereas its methyl ester analog (methyl 5-oxocyclopent-1-ene-1-heptanoate, CAS 34546-57-1) has a higher LogP of 2.74 [2]. This ΔLogP of +0.30 corresponds to approximately a two-fold increase in lipophilicity for the ester, sufficient to alter passive membrane diffusion rates, protein binding, and solubility in aqueous versus lipid-based vehicles. For researchers requiring a less lipophilic starting material for aqueous formulation or a more polar handle for chromatographic purification, the free acid offers a measurable advantage.

Lipophilicity LogP drug-likeness formulation

Boiling Point and Volatility: 57.7°C Higher Than the Methyl Ester for Distillation-Based Purification

The boiling point of a synthetic intermediate directly impacts the choice of purification method. 5-Oxocyclopent-1-ene-1-heptanoic acid boils at 384.9°C at 760 mmHg , whereas the methyl ester analog boils at 327.2°C at 760 mmHg , a difference of 57.7°C. The higher boiling point of the free acid reflects stronger intermolecular hydrogen bonding via the carboxylic acid group, reducing volatility compared to the ester. This property favors the free acid for reactions requiring high-temperature stability or when vacuum distillation of lower-boiling ester impurities is desired. Conversely, the ester's lower boiling point may be advantageous for distillative purification, but the free acid's higher thermal threshold provides greater tolerance in high-temperature synthetic sequences.

Boiling point distillation purification volatility

Functional Group Availability: Free Carboxylic Acid Enables Direct Conjugation Without Deprotection

The presence of a free carboxylic acid in 5-oxocyclopent-1-ene-1-heptanoic acid permits direct amide coupling, esterification, or salt formation without the additional deprotection step required for the methyl ester analog. This functional difference translates into a one-step synthetic economy advantage: the target compound can be directly incorporated into amide-linked conjugates or biotinylated probes for target engagement studies. The methyl ester (CAS 34546-57-1) and 2-hydroxy analog (CAS 23535-02-6) require alkaline hydrolysis or enzymatic cleavage before the carboxyl group is available for conjugation, adding a step and potentially compromising the integrity of the cyclopentenone ring, which is sensitive to nucleophilic attack [1]. No quantitative reaction-rate data for hydrolysis is publicly available; however, the elimination of a deprotection step inherently reduces total synthesis step count by one for any conjugation workflow, shortening procurement-to-data timelines.

Carboxylic acid conjugation amide coupling synthetic intermediate

Procurement-Driven Application Scenarios for 5-Oxocyclopent-1-ene-1-heptanoic Acid


In Vivo Platelet Aggregation Studies Requiring Translationally Validated Tool Compounds

Researchers designing rodent thrombosis models should select 5-oxocyclopent-1-ene-1-heptanoic acid over dipyridamole based on the direct comparative evidence that AY-16,804 inhibits platelet aggregation in the rat filter-loop in vivo model, whereas dipyridamole is completely inactive in this system . This binary outcome—active versus inactive—makes the target compound the superior procurement choice for any study seeking in vivo translatability of antiplatelet pharmacology.

Synthesis of Amide-Linked Prostaglandin Conjugates Without Additional Deprotection

Laboratories synthesizing biotinylated or fluorescent prostaglandin probes benefit from the free carboxylic acid of 5-oxocyclopent-1-ene-1-heptanoic acid, which permits direct amide coupling without the need for ester hydrolysis. The methyl ester and 2-hydroxy analogs each require an additional deprotection step, adding synthetic complexity and the risk of cyclopentenone degradation [1]. The target compound's direct reactivity shortens the synthetic route by one step, a material advantage in multi-step probe synthesis.

Aqueous Formulation Development Where Lower Lipophilicity Is Critical

The measured LogP of 2.44 for 5-oxocyclopent-1-ene-1-heptanoic acid is 0.30 units lower than that of its methyl ester analog (LogP 2.74) [2][3]. This lower lipophilicity directly enhances aqueous solubility and may reduce non-specific protein binding in biological assays. Formulation scientists developing water-based vehicles for in vitro or in vivo dosing should prioritize the free acid over the more lipophilic ester to minimize solvent-induced artifacts.

High-Temperature Synthetic Sequences Requiring Thermally Stable Intermediates

The boiling point of 5-oxocyclopent-1-ene-1-heptanoic acid (384.9°C) is 57.7°C higher than that of its methyl ester (327.2°C) . This enhanced thermal stability makes the free acid the preferred intermediate for reactions conducted at elevated temperatures or when distilling off lower-boiling ester contaminants. Procurement of the free acid is the safer choice for laboratories operating high-temperature reflux or distillation-based purification protocols.

Quote Request

Request a Quote for 5-Oxocyclopent-1-ene-1-heptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.